molecular formula C26H18N2O2S B12267661 [(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl](phenyl)acetic acid

[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl](phenyl)acetic acid

Cat. No.: B12267661
M. Wt: 422.5 g/mol
InChI Key: FURJYPMGAFGROE-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-2-phenylacetic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, diphenylpyridine, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-2-phenylacetic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions can range from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-2-phenylacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects . The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-2-phenylacetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H18N2O2S

Molecular Weight

422.5 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-2-phenylacetic acid

InChI

InChI=1S/C26H18N2O2S/c27-17-22-21(18-10-4-1-5-11-18)16-23(19-12-6-2-7-13-19)28-25(22)31-24(26(29)30)20-14-8-3-9-15-20/h1-16,24H,(H,29,30)

InChI Key

FURJYPMGAFGROE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC(C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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